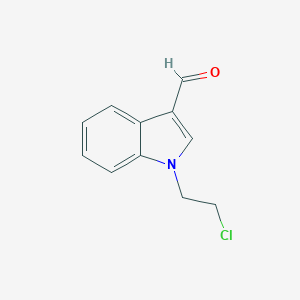
4-(2-Fluorophenyl)Piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-Fluorophenyl)Piperidine” is a chemical compound with the linear formula C11H14N1F1 . It is commonly used as a pharmaceutical intermediate and in research compounds .
Synthesis Analysis
Piperidines, including “4-(2-Fluorophenyl)Piperidine”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “4-(2-Fluorophenyl)Piperidine” is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Fluorophenyl)Piperidine” include its solid form and its InChI key LHGZYFMLKMITDK-UHFFFAOYSA-N .
Scientific Research Applications
Pharmaceutical Research and Drug Development
“4-(2-Fluorophenyl)Piperidine” is utilized in pharmaceutical research for the development of new therapeutic agents. Its applications span various stages of drug discovery, including target identification, lead discovery, and preclinical testing. This compound could be instrumental in creating drugs that target specific enzymes or receptors .
Piperidine Scaffold in Drug Discovery
The piperidine scaffold, a core structure in “4-(2-Fluorophenyl)Piperidine”, is a cornerstone of over 70 commercialized drugs, including multiple blockbusters. Its structural properties and derivative chemistry make it a versatile foundation for novel drug design .
Anticancer and Antimicrobial Agents
Piperidine derivatives, including “4-(2-Fluorophenyl)Piperidine”, show promise as anticancer and antimicrobial agents due to their essential features and diverse utility in drug production .
Analgesic and Anti-inflammatory Applications
These compounds are also being explored for their potential as analgesic and anti-inflammatory agents, expanding their therapeutic scope .
Antipsychotic Properties
The nitrogen-bearing heterocyclic ring system of piperidine derivatives positions them as candidates for antipsychotic drugs .
Synthetic Pathways for Organic Compounds
“4-(2-Fluorophenyl)Piperidine” could be used to develop new synthetic pathways for the synthesis of other organic compounds, contributing to the field of synthetic chemistry .
Antimalarial Research
Structurally simple synthetic 1, 4-disubstituted piperidines, which include “4-(2-Fluorophenyl)Piperidine”, have been evaluated for their efficacy as antimalarial molecules, indicating a potential application in combating malaria resistance .
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as 4-benzylpiperidines . These compounds are known to interact with various receptors and enzymes in the body, but the specific targets for this compound need further investigation.
Biochemical Pathways
Related compounds such as fentanyl analogs are known to affect various metabolic pathways . These can include reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation, as well as phase II metabolic reactions like glucuronide or sulfate conjugate formation . The specific pathways affected by 4-(2-Fluorophenyl)Piperidine would require further study.
Safety and Hazards
Future Directions
There are several potential future directions for the use of “4-(2-Fluorophenyl)Piperidine”. One potential application is in the development of new drugs that target specific enzymes or receptors. Additionally, it could be used in the development of new synthetic pathways for the synthesis of other organic compounds .
properties
IUPAC Name |
4-(2-fluorophenyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGZYFMLKMITDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611808 |
Source


|
| Record name | 4-(2-Fluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)Piperidine | |
CAS RN |
180161-17-5 |
Source


|
| Record name | 4-(2-Fluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185715.png)
![3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185719.png)


![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B185722.png)


![1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185728.png)
![3-Benzyl-2-pentylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185729.png)




